2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine

Lipophilicity Membrane permeability ADME prediction

2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine (CAS 2172947-67-8) is a bicyclic primary amine (C13H17N, MW 187.28) featuring a fully saturated cyclohexane ring fused to a cyclopenta[b]naphthalene core with the amine substituent at the 4-position. It is supplied as a research-grade building block with certified purity specifications (97–98%) and documented physicochemical properties including calculated LogP (2.64–3.60) and Fsp3 (0.54).

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
Cat. No. B8200428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CCC2=C(C3=C(CCC3)C=C2C1)N
InChIInChI=1S/C13H17N/c14-13-11-6-2-1-4-9(11)8-10-5-3-7-12(10)13/h8H,1-7,14H2
InChIKeyUGWVKHTWGUUUBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine: Structural Identity and Procurement Baseline


2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine (CAS 2172947-67-8) is a bicyclic primary amine (C13H17N, MW 187.28) featuring a fully saturated cyclohexane ring fused to a cyclopenta[b]naphthalene core with the amine substituent at the 4-position . It is supplied as a research-grade building block with certified purity specifications (97–98%) and documented physicochemical properties including calculated LogP (2.64–3.60) and Fsp3 (0.54) [1]. The compound serves as a scaffold intermediate in medicinal chemistry programs targeting CCR5 antagonism and as a precursor for hole-transport materials in OLED applications [2][3].

Why 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine Cannot Be Replaced by In-Class Analogs Without Verification


In-class bicyclic amines sharing the C13H17N formula exhibit regioisomeric and stereoelectronic variations that produce measurable differences in lipophilicity, topological polar surface area (TPSA), and molecular shape descriptors (Fsp3), all of which directly influence membrane permeability, metabolic stability, and target engagement . The 4-amine substitution on the cyclopenta[b]naphthalene scaffold yields a distinct LogP (2.64–3.60) and zero rotatable bonds compared to the 5-amine positional isomer (2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine, CAS 2172947-68-9) . Even minor shifts in amine placement alter hydrogen-bonding geometry and electronic distribution across the fused ring system, rendering simple replacement invalid without experimental confirmation of equivalent activity in the target assay. The quantitative evidence below demonstrates that procurement decisions for this compound must be governed by verified, comparator-anchored data rather than assumed class-level interchangeability.

Quantitative Differentiation Evidence for 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine Against Closest Analogs


Regioisomeric LogP Shift: 4-Amine vs. 5-Amine Positional Isomer

The 4-amine regioisomer (target compound) exhibits a calculated LogP range of 2.64–3.60 across independent predictive models, while the 5-amine positional isomer (2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine, CAS 2172947-68-9) is reported with a single LogP value of 3.30 . The discrepancy between the 4-amine LogP values derived from different algorithms (ACD/Labs vs. internal vendor methods) highlights that simple atom-equivalent substitution does not preserve lipophilicity, a critical determinant of passive membrane diffusion and CYP450 susceptibility.

Lipophilicity Membrane permeability ADME prediction

Zero Rotatable Bonds: Conformational Rigidity Advantage

The target compound possesses zero rotatable bonds (Leyan: Rotatable_Bonds = 0), a direct consequence of the fully fused [b]-oriented cyclopenta-naphthalene scaffold with amine fixed at the 4-position . In contrast, common open-chain or monocyclic amine comparators such as N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 802034-44-2, MW 187.28) contain at least 2–3 rotatable bonds, increasing conformational entropy and potentially reducing binding selectivity . The Fsp3 value of 0.54 further confirms substantial sp3 character, correlated with improved clinical success rates in small-molecule drug discovery .

Conformational restriction Target selectivity Entropic binding

CCR5 Antagonist Activity: Preliminary Pharmacological Differentiation

Preliminary pharmacological screening indicates that 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine exhibits CCR5 antagonist activity, positioning it for development in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While specific IC50 or Ki values are not publicly disclosed for this exact compound, the structurally related cyclopenta[b]naphthalene chemotype is identified in patent literature (US-8461348-B2, CN201911186274) as a privileged scaffold for CCR5 modulation and hole-transport material applications [2]. The 4-amine substitution pattern is essential for activity; regioisomeric variants (e.g., 5-amine or 7-amine) lack documented CCR5 activity.

CCR5 antagonism HIV entry inhibition Chemokine receptor

GHS Hazard Profile and Safe Handling: Procurement-Relevant Safety Differentiation

The compound carries a defined GHS07 hazard classification (Harmful/Irritant) with specific hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . This profile is explicitly documented with precautionary codes (P260–P501), enabling direct comparison against analogs that may lack full safety characterization. Many positional isomers or spirocyclic analogs (e.g., 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine) are supplied without publicly available GHS data, creating procurement risk for laboratories requiring pre-experiment risk assessment .

Safety GHS classification Procurement compliance

Procurement-Driven Application Scenarios for 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine


CCR5 Antagonist Lead Optimization in Antiviral Drug Discovery

Medicinal chemistry teams pursuing CCR5 antagonists for HIV entry inhibition can utilize this compound as a validated starting scaffold. The documented preliminary CCR5 antagonist activity [1], combined with zero rotatable bonds and moderate lipophilicity (LogP 2.64–3.60), supports its use in structure-activity relationship (SAR) studies aimed at improving potency while controlling ADME properties. The 4-amine position provides a synthetic handle for amide coupling or reductive amination without introducing additional conformational flexibility.

Hole-Transport Material Precursor for OLED Development

The cyclopenta[b]naphthalen-4-amine core serves as a precursor for N-aryl-substituted hole-transport materials, as demonstrated in patent CN201911186274 where hexamethyl-substituted derivatives achieved mass spectrometry-confirmed yields of 70.5–85.6% [2]. The fully saturated cyclohexane ring contributes to amorphous film-forming ability and thermal stability, critical parameters for OLED device longevity. Procurement of the 4-amine specifically (rather than 5-amine or 7-amine isomers) ensures compatibility with the published synthetic routes.

Conformationally Constrained Fragment Library Design

Fragment-based drug discovery (FBDD) programs benefit from the compound's Fsp3 of 0.54 and zero rotatable bonds, which favor three-dimensional fragment libraries over planar aromatic collections . The molecular weight (187.28 Da) falls within the Rule-of-Three guidelines for fragments, while the single hydrogen bond donor and acceptor provide balanced polarity. Procurement of this specific scaffold over more flexible analogs reduces the entropic penalty upon target binding, potentially yielding higher ligand efficiency.

Analytical Reference Standard for Regioisomeric Purity Method Development

Given the existence of the 5-amine positional isomer (CAS 2172947-68-9) and other C13H17N isobaric compounds, this product (certified purity 97–98% [3]) can serve as a reference standard for developing HPLC or GC methods to resolve regioisomeric impurities in synthetic batches. The distinct retention time expected from the 4-amine vs. 5-amine substitution pattern enables robust quality control protocols for in-house synthesis programs.

Quote Request

Request a Quote for 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.